8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Pyrazolo[4,3-c]quinolines are tricyclic heterocyclic compounds combining pyrazole and quinoline moieties, known for their broad pharmacological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects . The target compound, 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, features a methoxy group at position 8, a 4-methoxyphenyl substituent at position 3, and a 4-methylbenzyl group at position 3.
Properties
IUPAC Name |
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-4-6-18(7-5-17)15-29-16-23-25(19-8-10-20(30-2)11-9-19)27-28-26(23)22-14-21(31-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPMJULOMBPMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted anilines with pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced pyrazoloquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways that regulate inflammation and cell proliferation.
Comparison with Similar Compounds
Anti-Inflammatory Effects
- NO Production Inhibition: Methoxy-substituted analogs (e.g., 2c in ) show moderate NO inhibition (IC₅₀: ~1.2 µM) with lower cytotoxicity than amino derivatives. The target compound’s dual methoxy groups may optimize this balance .
- COX-2 Selectivity: Pyrazolo[4,3-c]quinolines with bulky substituents (e.g., 4-methylbenzyl) may exhibit enhanced COX-2 inhibition, similar to CGS-9896 .
Anticancer and Anti-Angiogenic Activity
- Endothelial Cell Migration Inhibition: Fused derivatives () inhibit migration at nanomolar concentrations. The target compound’s substituents may align with these pharmacophores.
- Cytotoxicity: While 2a () has high cytotoxicity (9% cell survival at 10 µM), methoxy groups in the target compound may mitigate this issue .
Physicochemical Properties
Insights:
Biological Activity
8-Methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including in vitro studies and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.49 g/mol. Its structure consists of a pyrazoloquinoline backbone with methoxy and methyl substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O |
| Molecular Weight | 393.49 g/mol |
| InChIKey | NCOYTRMNJCIFQN-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. For instance, a study reported that derivatives of this compound inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression in the G2/M phase. The mechanism is thought to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Case Study:
In a study involving colorectal cancer cells (HCT116 and Caco-2), this compound was shown to decrease mitochondrial membrane potential and trigger apoptosis, indicating its potential as a lead compound for anticancer drug development .
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. Research indicates that several pyrazolo derivatives exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potency .
Table: Antimicrobial Activity of Pyrazolo Compounds
| Compound ID | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Escherichia coli | 0.25 |
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to programmed cell death.
- Inhibition of Signaling Pathways : The compound inhibits the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
